molecular formula C15H18FN3O2 B362787 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione CAS No. 299949-38-5

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B362787
CAS No.: 299949-38-5
M. Wt: 291.32g/mol
InChI Key: IJNXQOMREGZEBR-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the use of less toxic reagents and improving yields .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione is unique due to its specific combination of a fluorophenyl group, piperazine ring, and pyrrolidine-2,5-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

The compound 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methylpyrrolidine-2,5-dione is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18FN3O2C_{15}H_{18}FN_3O_2, with a molecular weight of approximately 293.32 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and a pyrrolidine dione moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are known to exhibit affinity for these receptors, which may contribute to their effects on mood disorders and neuropharmacological conditions.

Key Mechanisms:

  • Serotonin Receptor Modulation : Compounds with piperazine structures often act as serotonin receptor agonists or antagonists, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : The presence of the fluorophenyl group enhances the binding affinity to dopamine receptors, potentially offering therapeutic benefits in conditions like schizophrenia and Parkinson's disease.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antidepressant Activity

Studies have shown that similar piperazine derivatives can produce antidepressant-like effects in animal models. The modulation of serotonin levels plays a crucial role in this activity.

2. Antipsychotic Properties

Due to its interaction with dopamine receptors, this compound may possess antipsychotic properties, making it a candidate for further exploration in treating psychotic disorders.

3. Neuroprotective Effects

Preliminary studies suggest that the compound may offer neuroprotective benefits through its antioxidant properties, potentially reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the effects of similar piperazine derivatives on serotonin receptor activity; found significant modulation leading to increased serotonin levels in brain tissues .
Study 2 Investigated the antipsychotic potential of fluorinated piperazines; demonstrated effective receptor binding and reduced symptoms in animal models of schizophrenia .
Study 3 Assessed neuroprotective effects in vitro; reported reduced cell death in neuronal cultures exposed to oxidative stress when treated with piperazine derivatives .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-17-14(20)10-13(15(17)21)19-8-6-18(7-9-19)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNXQOMREGZEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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